11alpha-Hydroxyprogesterone 11alpha-Hydroxyprogesterone 11alpha-hydroxyprogesterone is a 11alpha-hydroxy steroid that is pregn-4-ene-3,20-dione substituted by a hydroxy group at position 11. It is an 11alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid and a 20-oxo steroid. It is functionally related to a progesterone.
Brand Name: Vulcanchem
CAS No.: 80-75-1
VCID: VC21336606
InChI: InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3
SMILES: CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

11alpha-Hydroxyprogesterone

CAS No.: 80-75-1

Cat. No.: VC21336606

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

11alpha-Hydroxyprogesterone - 80-75-1

CAS No. 80-75-1
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name 17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3
Standard InChI Key BFZHCUBIASXHPK-UHFFFAOYSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
SMILES CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Canonical SMILES CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C

Chemical Structure and Properties

11alpha-Hydroxyprogesterone (11alpha-OHP), also known as 11alpha-hydroxypregn-4-ene-3,20-dione, is an endogenous steroid characterized by the addition of a hydroxyl group at the 11-alpha position of the progesterone molecule. This structural modification significantly alters its biological activity compared to the parent compound progesterone.

Chemical Identity and Nomenclature

11alpha-Hydroxyprogesterone is identified by several systematic names and identifiers in chemical databases. The IUPAC name for this compound is (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . This detailed nomenclature precisely describes the stereochemical configuration and functional groups present in the molecule.

Physical and Chemical Properties

The physical and chemical properties of 11alpha-Hydroxyprogesterone are summarized in the following table:

PropertyValue
Molecular FormulaC21H30O3
Molecular Weight330.47 g/mol
Physical StateSolid
ColorWhite to Off-White
Melting Point165-166°C
Boiling Point407.89°C (estimate)
Density1.0998 (estimate)
Refractive Index1.5192 (estimate)
Water Solubility116.4 mg/L (37°C)
Other SolubilitySlightly soluble in chloroform and methanol
CAS Number80-75-1

This data indicates that 11alpha-Hydroxyprogesterone is a relatively stable crystalline compound with limited solubility in water but better solubility in organic solvents . These properties influence its pharmacokinetics and potential pharmaceutical formulations.

Biochemical Properties and Metabolic Role

11alpha-Hydroxyprogesterone possesses distinctive biochemical characteristics that differentiate it from progesterone and other steroids. Understanding its role in steroid metabolism and enzymatic interactions provides insight into its physiological significance.

Relationship to Steroid Metabolism

As an endogenous steroid, 11alpha-Hydroxyprogesterone is a metabolite of progesterone formed through hydroxylation at the 11-alpha position. Progesterone, the parent compound, plays critical roles in the female menstrual cycle, pregnancy, and embryogenesis in humans and other species . The hydroxylation of progesterone represents an important metabolic pathway that alters the biological activity of the steroid hormone.

Hormonal Activity Profile

Despite its structural similarity to progesterone, 11alpha-Hydroxyprogesterone exhibits a unique hormonal activity profile. It functions as a weak antiandrogen but is devoid of androgenic, estrogenic, and progestogenic activity . This selective activity profile distinguishes it from other steroid hormones and suggests potential therapeutic applications where targeted antiandrogen effects are desired without other hormonal activities.

Pharmacological Activities and Mechanisms

The pharmacological activities of 11alpha-Hydroxyprogesterone stem primarily from its ability to inhibit 11β-HSD and influence mineralocorticoid receptor activation. These mechanisms underlie its observed physiological effects and potential clinical applications.

Mineralocorticoid-Enhancing Effects

By inhibiting 11β-HSD, 11alpha-Hydroxyprogesterone prevents the inactivation of endogenous corticosteroids. This inhibition allows glucocorticoids such as corticosterone to access mineralocorticoid receptors that would normally be protected by 11β-HSD activity . In rat bioassays, 11alpha-Hydroxyprogesterone has been found to be highly active in conferring mineralocorticoid sodium-retaining activity on corticosterone in vivo .

Blood Pressure Modulation

The influence of 11alpha-Hydroxyprogesterone on blood pressure has been extensively studied in animal models. Research indicates that both 11alpha-Hydroxyprogesterone and its epimer 11beta-Hydroxyprogesterone can significantly elevate blood pressure in rats within 3 days of administration, with this effect persisting throughout a 14-day infusion period .

The hypertensive mechanism appears to be dependent on:

  • An intact adrenal gland, as adrenalectomy abolishes the hypertensive effects

  • Mineralocorticoid receptor activation, as co-administration with the mineralocorticoid receptor antagonist RU28318 significantly attenuates the blood pressure elevation

These findings suggest that 11alpha-Hydroxyprogesterone increases blood pressure by enhancing the activity of endogenous mineralocorticoids through inhibition of their metabolism.

Research Findings on Physiological Effects

Research on 11alpha-Hydroxyprogesterone has primarily focused on its effects on blood pressure regulation and sodium retention, with several key studies providing insights into its physiological impact.

Experimental Studies on Blood Pressure

In a comprehensive study reported in the journal Hypertension, researchers infused 11alpha-Hydroxyprogesterone into both intact and adrenalectomized Sprague-Dawley rats continuously for 14 days . The findings revealed several important aspects of its physiological effects:

  • Both 11alpha-Hydroxyprogesterone and 11beta-Hydroxyprogesterone caused significant elevation in blood pressure within 3 days of administration

  • The hypertensive effect persisted throughout the 14-day infusion period

  • In adrenalectomized rats, the hypertensive effects of 11alpha-Hydroxyprogesterone were abolished, indicating dependence on adrenal factors

  • When 11alpha-Hydroxyprogesterone was administered together with the mineralocorticoid receptor antagonist RU28318, the hypertensive effects were significantly attenuated

These results demonstrate that 11alpha-Hydroxyprogesterone has potent hypertensive properties that depend on intact adrenal function and, at least partially, on mineralocorticoid receptor activation .

Interaction with Corticosterone in Hypertensive Models

Additional experiments revealed that 11alpha-Hydroxyprogesterone significantly amplified the hypertensive effects of corticosterone in adrenalectomized spontaneously hypertensive rats but had no effects by itself in this experimental model . This suggests that 11alpha-Hydroxyprogesterone works synergistically with glucocorticoids to enhance their mineralocorticoid effects.

The pattern of hypertension observed with 11alpha-Hydroxyprogesterone administration resembles that seen with other 11β-HSD inhibitors like carbenoxolone: a 3- to 5-day onset of hypertension followed by a plateau at 7 to 10 days. This differs from the pattern observed with direct mineralocorticoid administration, which typically has an onset of 7 to 10 days and steadily increases over weeks .

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